2',4'-Dichlorobiphenyl-3-carboxylic acid
Overview
Description
2’,4’-Dichlorobiphenyl-3-carboxylic acid is a synthetic organic compound belonging to the family of biphenyl carboxylic acids. It is a halogenated derivative of biphenyl, characterized by the presence of two chlorine atoms at the 2’ and 4’ positions and a carboxylic acid group at the 3 position of the biphenyl structure. This compound is widely used in various fields such as medical, environmental, and industrial research.
Preparation Methods
The synthesis of 2’,4’-Dichlorobiphenyl-3-carboxylic acid typically involves the halogenation of biphenyl followed by carboxylation. One common method includes the chlorination of biphenyl to introduce chlorine atoms at the desired positions, followed by a carboxylation reaction to introduce the carboxylic acid group . Industrial production methods often employ catalytic processes to enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
2’,4’-Dichlorobiphenyl-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2’,4’-Dichlorobiphenyl-3-carboxylic acid is employed in various scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Industry: It is used in the development of materials with specific properties and in environmental monitoring to study the effects of halogenated biphenyls.
Mechanism of Action
The mechanism of action of 2’,4’-Dichlorobiphenyl-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can undergo biodegradation via the meta-cleavage pathway by certain bacterial consortia, leading to the formation of intermediate compounds such as catechol . This biodegradation process is facilitated by enzymes produced by the bacteria, which break down the compound into less harmful substances .
Comparison with Similar Compounds
2’,4’-Dichlorobiphenyl-3-carboxylic acid can be compared with other similar compounds, such as:
2,4’-Dichlorobiphenyl: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
3,4’-Dichlorobiphenyl-2-carboxylic acid: Has a different substitution pattern, which can affect its chemical properties and reactivity.
The uniqueness of 2’,4’-Dichlorobiphenyl-3-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various specialized applications .
Properties
IUPAC Name |
3-(2,4-dichlorophenyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-10-4-5-11(12(15)7-10)8-2-1-3-9(6-8)13(16)17/h1-7H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBAPTMRZKVPLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=C(C=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30610717 | |
Record name | 2',4'-Dichloro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30610717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
380228-58-0 | |
Record name | 2',4'-Dichloro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30610717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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